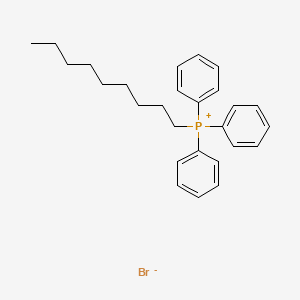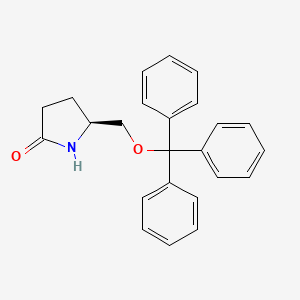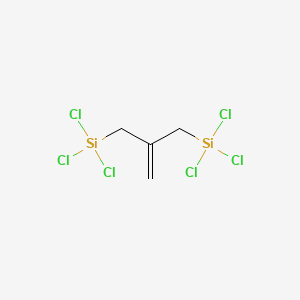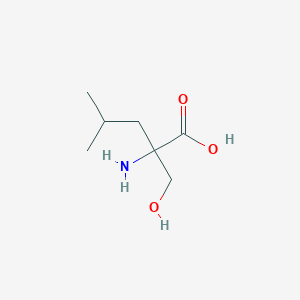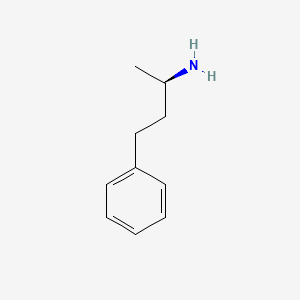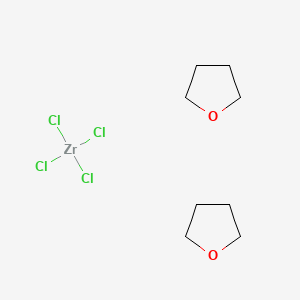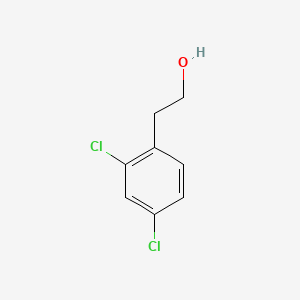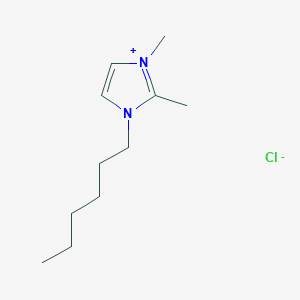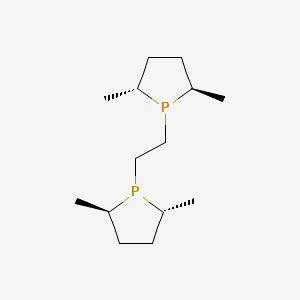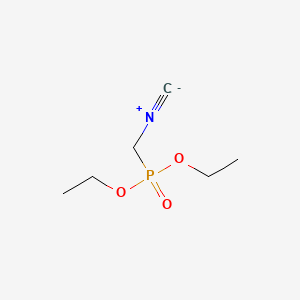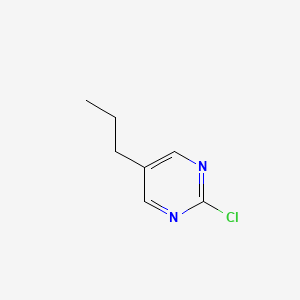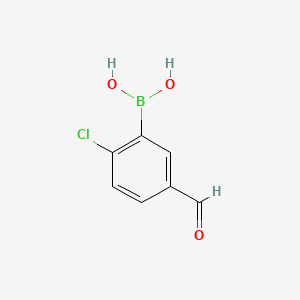
2-Chloro-5-formylphenylboronic acid
Vue d'ensemble
Description
2-Chloro-5-formylphenylboronic acid (2-CFPA) is an organic compound that has been widely studied for its various applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. 2-CFPA is a boronic acid derivative that is often used as a catalyst in organic synthesis. In addition, it has been found to have potential applications in the pharmaceutical and biotechnology industries.
Applications De Recherche Scientifique
Antimicrobial Activity
- 2-Formylphenylboronic acids, including derivatives like 2-Chloro-5-formylphenylboronic acid, exhibit antimicrobial properties. They have shown moderate action against fungi like Candida albicans and higher activity against bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2020). The antimicrobial potential of these compounds is significant for developing new antibacterial agents.
Bioorthogonal Coupling Reactions
- In biochemistry, 2-formylphenylboronic acid derivatives are used in coupling reactions. They rapidly form stable boron-nitrogen heterocycles in neutral aqueous solutions, which are useful for protein conjugation. This reaction is orthogonal to protein functional groups and is suitable for physiological conditions (Dilek et al., 2015).
Tautomeric Equilibrium
- These compounds can undergo tautomeric rearrangements in solution, forming different molecular structures. This property is vital in understanding the chemical behavior and potential applications in synthesis and materials science (Luliński et al., 2007).
Suzuki-Miyaura Coupling
- 2-Formylphenylboronic acids are essential in the Suzuki-Miyaura coupling reaction, a critical method in organic synthesis for creating biaryl structures. This reaction is instrumental in synthesizing various organic compounds and pharmaceuticals (Hergert et al., 2018).
Fluorescence Quenching Studies
- Derivatives of 2-formylphenylboronic acid have been studied for their fluorescence quenching properties. Understanding these properties is crucial in developing sensors and probes for various applications, including biological systems (Geethanjali et al., 2015).
Synthesis of Functionalized Benzoboroxoles
- These compounds are used in the synthesis of functionalized benzoboroxoles, which have potential applications in materials science and medicinal chemistry (Kumar et al., 2010).
Molecular Docking Studies
- Molecular docking studies of formylphenylboronic acids have been performed, indicating their potential in interacting with biological targets, such as anti-apoptotic proteins. This research is significant in drug discovery and development (Tanış et al., 2020).
Catalytic Processes
- 2-Formylphenylboronic acids are used in catalytic processes, such as the regioselective annulation of dienes, to produce high yields of valuable organic compounds (Nishimura et al., 2007).
Supramolecular Architecture
- The crystal structures of various phenylboronic acids, including 2-chloro-5-formylphenylboronic acid, have been studied for their supramolecular architecture. This research is important for understanding molecular interactions and designing new materials (Shimpi et al., 2007).
Photophysical Properties
- Compounds derived from 2-formylphenylboronic acids have been investigated for their photophysical properties, which are essential for developing optoelectronic materials (González et al., 2015).
Synthesis Methodology
- The synthesis methodology of 2-chloro-5-formylphenylboronic acid, an important pharmaceutical intermediate, has been studied and improved for higher production and purity (Yuan-long, 2007).
Propriétés
IUPAC Name |
(2-chloro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXLDYEFFSFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376833 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-formylphenylboronic acid | |
CAS RN |
1150114-78-5 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)
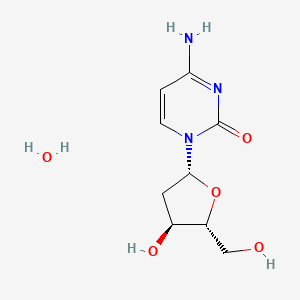
![Calix[8]arene](/img/structure/B1585647.png)
